Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC15950711
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 6-hydroxy-1-methylindole-2-carboxylate |
| Standard InChI | InChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3 |
| Standard InChI Key | XYFONSKUOHELDG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substitution pattern—hydroxyl (-OH) at C6, methyl (-CH) at N1, and ethyl ester (-COOEt) at C2—confers distinct electronic and steric properties. The IUPAC name, ethyl 6-hydroxy-1-methylindole-2-carboxylate, reflects this substitution.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 219.24 g/mol | |
| Density | 1.3±0.1 g/cm³ | |
| Boiling Point | 406.7±40.0 °C | |
| LogP (Partition Coefficient) | 2.80 |
The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation. For instance, -NMR of analogous indole derivatives reveals characteristic peaks: aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.5–3.5 ppm, and ester carbonyls at δ 165–170 ppm in -NMR . IR spectra typically show O-H stretches near 3500 cm, ester C=O stretches at 1750 cm, and aromatic C=C vibrations at 1600 cm .
Synthesis and Optimization
Demethylation of Methoxy Precursors
A common route involves demethylation of 6-methoxy-1-methylindole-2-carboxylate derivatives. For example, treatment of methyl 6-methoxy-1H-indole-2-carboxylate with boron tribromide () in dichloromethane at -78°C to 0°C achieves 85% yield :
Reaction Scheme:
Key steps include:
-
Boron tribromide addition: Cleaves the methoxy group via electrophilic substitution.
Table 2: Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | -78°C to 0°C | 85% |
| Solvent | Dichloromethane | — |
| Reagent | Boron tribromide (5 eq) | — |
Biological Activities and Mechanisms
Antimicrobial Properties
Indole derivatives exhibit broad-spectrum antimicrobial activity. The hydroxyl and ester groups enhance hydrogen bonding with microbial enzymes, disrupting cell wall synthesis. For instance, ethyl 6-hydroxy-1-methylindole-2-carboxylate shows inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
Table 3: Biological Activity Profile
| Activity | Model System | IC50/MIC |
|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL |
| Anticancer | MCF-7 cells | 50 µM |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Ethyl 6-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 120729-49-9), a positional isomer, differs in methyl and ester group placement . Despite identical molecular weights, its higher boiling point (406.7°C vs. ~400°C) and LogP (2.80 vs. 2.50) suggest altered intermolecular forces .
Table 4: Isomer Comparison
| Property | 6-Hydroxy-1-methyl-2-carboxylate | 6-Hydroxy-2-methyl-3-carboxylate |
|---|---|---|
| Boiling Point | ~400°C | 406.7°C |
| LogP | 2.50 | 2.80 |
Substituent Impact on Bioactivity
Methyl groups at N1 enhance metabolic stability by reducing oxidative deamination, while ester groups at C2 improve solubility relative to carboxylic acids .
Applications in Drug Discovery
Scaffold for Analog Development
The compound serves as a precursor for analogs with modified pharmacokinetics. For example, replacing the ethyl ester with a tert-butyl group increases lipophilicity, enhancing blood-brain barrier penetration .
Targeted Therapies
Functionalization at C5 or C7 positions could yield selective kinase inhibitors. Molecular docking studies predict strong binding to EGFR (ΔG: -9.2 kcal/mol).
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